



Application Notes and Protocols for Studying Intestinal Motility in Rats Using Nepadutant

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Compound of Interest		
Compound Name:	Nepadutant	
Cat. No.:	B065270	Get Quote

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Introduction

These application notes provide a comprehensive guide for utilizing **Nepadutant**, a selective tachykinin neurokinin-2 (NK2) receptor antagonist, to investigate intestinal motility in rat models. Tachykinin NK2 receptors are key players in the regulation of gastrointestinal functions, including smooth muscle contraction, secretion, and inflammation.[1][2] Dysregulation of this system is implicated in various gastrointestinal disorders, making the NK2 receptor a valuable target for therapeutic intervention. **Nepadutant** offers a potent and reversible tool to probe the physiological and pathophysiological roles of NK2 receptors in gut motility.[3]

This document outlines the mechanism of action of **Nepadutant**, detailed protocols for in vivo assessment of intestinal motility in rats, and data presentation guidelines to facilitate robust and reproducible research.

Mechanism of Action: Nepadutant and the Tachykinin NK2 Receptor

Nepadutant is a competitive antagonist of the tachykinin NK2 receptor.[3] The endogenous ligand for the NK2 receptor is Neurokinin A (NKA).[4] Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 proteins, initiating a signaling

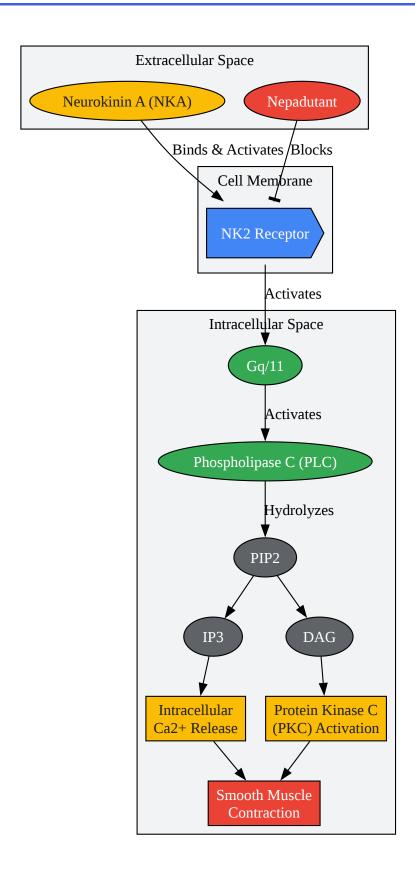


Methodological & Application

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cascade that leads to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in smooth muscle contraction and increased intestinal motility.[4] **Nepadutant** blocks the binding of NKA to the NK2 receptor, thereby inhibiting this downstream signaling and reducing intestinal smooth muscle contraction.





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